molecular formula C14H12N4S B11038676 4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B11038676
M. Wt: 268.34 g/mol
InChI Key: FYKGJIBBBUBMFJ-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring fused with pyridine and substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with pyridine-3-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole: Lacks the thione group, which may affect its reactivity and applications.

    4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-amine:

Uniqueness

The presence of the thione group in 4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione imparts unique reactivity and potential biological activity, distinguishing it from similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4S/c1-10-4-6-12(7-5-10)18-13(16-17-14(18)19)11-3-2-8-15-9-11/h2-9H,1H3,(H,17,19)

InChI Key

FYKGJIBBBUBMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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